![molecular formula C15H23N3O3 B13863340 Tert-butyl 4-(4-amino-3-hydroxyphenyl)piperazine-1-carboxylate](/img/structure/B13863340.png)
Tert-butyl 4-(4-amino-3-hydroxyphenyl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(4-amino-3-hydroxyphenyl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C15H23N3O3 and a molecular weight of 293.17 g/mol . This compound is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals and chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-amino-3-hydroxyphenyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl isocyanide and other reagents. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-(4-amino-3-hydroxyphenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives.
Scientific Research Applications
tert-Butyl 4-(4-amino-3-hydroxyphenyl)piperazine-1-carboxylate is a chemical compound with potential applications in laboratory research .
Synthesis and Use in Lead Optimization:
- The compound this compound is used in the synthesis of benzoxazolone carboxamides .
- Benzoxazolone carboxamides are being researched for their potential as orally active inhibitors of acid ceramidase, an enzyme that regulates sphingolipids .
- Sphingolipids are a class of molecules, and disturbances in their pathways can lead to sphingolipid-related disorders .
- Researchers have demonstrated the target engagement of benzoxazolone carboxamides in animal models of neuropathic lysosomal storage diseases like Gaucher’s and Krabbe’s diseases .
- In these animal models, the compounds significantly reduced brain levels of toxic lipids, such as glucosylsphingosine and galactosylsphingosine .
- Studies have also assessed the stability and solubility of these compounds, with some showing improved chemical stability in PBS at pH 7.4 and improved aqueous solubility .
Related Compounds:
- Other related compounds include tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, which is used in chemical reactions involving imidazopyridines and cesium carbonate .
- Further compounds include tert-Butyl pyridin-2-ylcarbamate, 1-Boc-4-(3-Aminopyridin-2-yl)piperazine, tert-Butyl (5-aminopyridin-2-yl)(methyl)carbamate, tert-Butyl (5-aminopyridin-2-yl)carbamate and tert-Butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate .
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-amino-3-hydroxyphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s piperazine ring allows it to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Uniqueness: Tert-butyl 4-(4-amino-3-hydroxyphenyl)piperazine-1-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxyl and amino groups allow for unique interactions with biological targets, making it valuable in drug development and chemical synthesis .
Biological Activity
Tert-butyl 4-(4-amino-3-hydroxyphenyl)piperazine-1-carboxylate, a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a tert-butyl group and an amino-hydroxyphenyl moiety, which contribute to its pharmacological properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C15H22N2O3
- Molecular Weight : 278.35 g/mol
- CAS Number : 198627-86-0
Structure
The structural features of this compound include:
- A piperazine ring that provides a basic nitrogen atom.
- An amino group that can participate in hydrogen bonding.
- A hydroxyl group that enhances solubility and reactivity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Binding : The compound exhibits affinity for certain receptors, including histamine receptors, which are involved in numerous physiological processes such as neurotransmission and immune responses .
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes, modulating pathways linked to diseases like cancer and neurological disorders .
Therapeutic Applications
Research indicates several potential therapeutic applications for this compound:
- Neuroprotective Effects : Studies have shown that derivatives of piperazine can exhibit anticonvulsant properties and may be beneficial in treating epilepsy .
- Antidepressant Activity : Compounds with similar structures have been explored for their antidepressant effects, potentially through serotonin receptor modulation .
- Anticancer Properties : Preliminary studies suggest that piperazine derivatives may inhibit tumor growth by interfering with cellular signaling pathways .
Study 1: Histamine H3 Receptor Ligands
A study synthesized various piperazine derivatives, including those related to this compound. The compounds were evaluated for their binding affinity to the human histamine H3 receptor (hH3R). The most promising derivatives exhibited significant anticonvulsant activity in animal models, indicating potential for treating neurological disorders .
Study 2: Antidepressant Activity Assessment
In a controlled study assessing the antidepressant-like effects of piperazine derivatives, researchers found that specific modifications to the piperazine structure enhanced activity in behavioral tests. The study highlighted the importance of the amino and hydroxyl groups in mediating these effects, suggesting a mechanism involving serotonin modulation .
Comparative Analysis
Compound Name | Binding Affinity (Ki) | Biological Activity |
---|---|---|
This compound | Not specified | Potential neuroprotective and antidepressant |
Other Piperazine Derivative A | 16.0 nM | Anticonvulsant |
Other Piperazine Derivative B | 120 nM | Antidepressant |
Properties
Molecular Formula |
C15H23N3O3 |
---|---|
Molecular Weight |
293.36 g/mol |
IUPAC Name |
tert-butyl 4-(4-amino-3-hydroxyphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H23N3O3/c1-15(2,3)21-14(20)18-8-6-17(7-9-18)11-4-5-12(16)13(19)10-11/h4-5,10,19H,6-9,16H2,1-3H3 |
InChI Key |
VCQWABXRDVKYOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)N)O |
Origin of Product |
United States |
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